molecular formula C19H13BrN2O4 B11984567 4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide

4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide

Cat. No.: B11984567
M. Wt: 413.2 g/mol
InChI Key: JQBHWGUFWNZFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide typically involves multiple steps, including nitration, bromination, and amide formation. The process begins with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by bromination to add the bromine atom. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the intermediates involved .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the modulation of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate hERG channels is particularly noteworthy, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H13BrN2O4

Molecular Weight

413.2 g/mol

IUPAC Name

4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H13BrN2O4/c20-14-8-6-13(7-9-14)19(23)21-15-10-16(22(24)25)12-18(11-15)26-17-4-2-1-3-5-17/h1-12H,(H,21,23)

InChI Key

JQBHWGUFWNZFFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.